3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Description
Properties
IUPAC Name |
3-benzyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHITBZOVLIDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This disruption leads to the arrest of cell division and potentially induces apoptosis within cells.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation. The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively.
Biochemical Analysis
Biochemical Properties
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several enzymes, including kinases and oxidoreductases, through its thiol group, which can form covalent bonds with cysteine residues in the active sites of these enzymes. Additionally, the benzyl group enhances its binding affinity to hydrophobic pockets within proteins, facilitating stronger interactions.
In biochemical assays, this compound has demonstrated inhibitory effects on enzymes such as NADPH oxidase, which plays a role in reactive oxygen species (ROS) production. By inhibiting this enzyme, the compound can modulate oxidative stress levels within cells, potentially offering therapeutic benefits in conditions characterized by excessive ROS production.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway. This involves the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2.
Furthermore, this compound has been shown to affect cell signaling pathways such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses to external stimuli. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated cell signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by covalently modifying cysteine residues in the active sites of target enzymes. This covalent modification can lead to irreversible inhibition, making the compound a potent inhibitor of enzymes such as NADPH oxidase.
Additionally, the compound can bind to DNA and RNA, interfering with nucleic acid synthesis and function. This binding can result in the inhibition of transcription and translation processes, further contributing to its antiproliferative effects on cancer cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. Exposure to oxidative environments can lead to the oxidation of the thiol group, resulting in the formation of disulfide bonds and potential loss of activity.
Long-term studies in in vitro and in vivo settings have demonstrated that this compound can maintain its inhibitory effects on target enzymes and cellular processes over extended periods. These findings suggest that the compound has potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of target enzymes and more pronounced cellular effects. At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed.
Threshold effects have also been identified, where a minimum effective dose is required to achieve significant therapeutic outcomes without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells.
Biological Activity
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H9N5S
- Molecular Weight : 243.29 g/mol
- CAS Number : 13925-59-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that compounds related to the triazolo[4,5-d]pyrimidine scaffold can inhibit inflammatory pathways. For instance:
- Mechanism : Inhibition of nuclear factor kappa B (NF-kB) signaling pathway.
- Case Study : A study demonstrated that derivatives of triazolo[4,5-d]pyrimidine showed significant inhibition of LPS-induced NF-kB activation with IC50 values ranging from 4.8 to 30.1 µM .
2. Anticancer Activity
The compound has shown promise as a potential anticancer agent:
- Mechanism : Acts as a potent inhibitor of Ubiquitin Specific Peptidase 28 (USP28), which is implicated in cancer progression.
- Findings : One derivative exhibited an IC50 value of 1.10 ± 0.02 μmol/L against USP28 and demonstrated selectivity over other deubiquitinases like USP7 . This inhibition led to reduced cell proliferation and affected the cell cycle in gastric cancer cells.
3. Antimicrobial Activity
The antimicrobial efficacy of triazolo[4,5-d]pyrimidine derivatives has also been evaluated:
- Study Results : Compounds showed varying degrees of inhibition against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli.
- Table of Antimicrobial Activity :
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| CS1 | Pseudomonas aeruginosa | 73% |
| CS2 | Escherichia coli | 56% |
| CS3 | Staphylococcus aureus | 80% |
The biological activities are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest at the S phase in cancer cells.
- Modulation of Signaling Pathways : The compound alters signaling pathways that regulate cell survival and apoptosis.
Scientific Research Applications
Biological Applications
1.1 Antimicrobial Activity
Research has demonstrated that 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exhibits promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The thiol group is believed to play a crucial role in its mechanism of action by interacting with microbial enzymes or cellular components.
1.2 Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The triazole ring structure is often associated with biological activity and may contribute to the compound's ability to interfere with cancer cell metabolism.
1.3 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown inhibitory effects on certain kinases and phosphatases that are crucial in cancer signaling pathways. This suggests a potential role in targeted cancer therapies.
Synthetic Utility
2.1 Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as alkylation and acylation to yield derivatives with enhanced properties.
2.2 Ligand Development
The compound's ability to coordinate with metal ions makes it suitable for developing metal complexes that can be used in catalysis or as sensors. These metal complexes can exhibit enhanced reactivity and selectivity in chemical reactions.
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to impart specific properties such as thermal stability and mechanical strength. Its thiol functionality allows for thiol-ene click reactions that can be utilized in the synthesis of functionalized polymers.
3.2 Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives that require strong bonding characteristics and resistance to environmental degradation.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacteria and fungi |
| Anticancer Properties | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits key enzymes involved in disease pathways |
| Organic Synthesis | Versatile building block for complex molecule synthesis |
| Ligand Development | Forms metal complexes for catalysis or sensing applications |
| Polymer Chemistry | Enhances properties of polymers through incorporation |
| Coatings & Adhesives | Used in formulations requiring strong bonding and environmental resistance |
Antimicrobial Study
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Anticancer Research
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase. Further investigations revealed that the compound activated apoptotic pathways involving caspase activation.
Chemical Reactions Analysis
Thiol-Based Substitution Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides, aryl halides, and other electrophiles to form thioethers or disulfides.
Mechanistic Insight :
-
Alkylation proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon of the alkyl halide.
-
Arylation often requires copper catalysis to facilitate the coupling of aryl halides with the thiol group.
Oxidation Reactions
The thiol group is susceptible to oxidation, forming sulfinic acids, sulfonic acids, or disulfides depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ | RT, 2 hours | 3-Benzyl-7-sulfinyl-3H- triazolo[4,5-d]pyrimidine | |
| KMnO₄ | Acidic conditions, 50°C | 3-Benzyl-7-sulfonyl-3H- triazolo[4,5-d]pyrimidine |
Key Observation :
-
Controlled oxidation with H₂O₂ yields sulfoxides, while stronger oxidants like KMnO₄ produce sulfones.
Acylation and Thiourea Formation
The thiol group reacts with acyl chlorides and isocyanates to form thioesters or thiourea derivatives.
Applications :
-
Thioesters serve as intermediates in drug design due to their hydrolytic stability.
Cycloaddition and Ring Modifications
The triazolopyrimidine core participates in cycloaddition reactions, enabling further functionalization.
Notable Example :
-
Reaction with benzylamine under basic conditions replaces the thiol group with an amine, yielding 7-amino derivatives .
Metal Complexation
The sulfur and nitrogen atoms in the triazolopyrimidine core coordinate with transition metals.
| Metal Salt | Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) chloride | Ethanol, RT | Cu(II)-triazolopyrimidine-thiolate complex | |
| Pd(OAc)₂ | DMSO, 80°C | Palladium-catalyzed coupling adducts |
Significance :
-
Metal complexes enhance catalytic activity in cross-coupling reactions.
Photochemical Reactions
UV irradiation induces dimerization or bond cleavage in the presence of photosensitizers.
| Condition | Outcome | Application | Reference |
|---|---|---|---|
| UV Light (254 nm) | Disulfide bond cleavage | Controlled release in prodrug systems |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituents at positions 3, 5, and 6. Below is a comparative analysis of structurally related compounds:
<sup>†</sup> Calculated based on molecular formula C₁₃H₁₁N₅S.
Substituent Effects on Activity
- Thiol vs. Thioether Groups : The thiol group in 3-benzyl-3H-triazolo[4,5-d]pyrimidine-7-thiol allows direct modification, whereas thioether derivatives (e.g., VAS3947, VAS2870) exhibit enhanced stability and specific enzyme inhibition profiles. For example, VAS3947's oxazole-thioether linkage confers selectivity for NADPH oxidase isoforms .
- Benzyl vs. Fluorobenzyl: Fluorination at the benzyl group (e.g., 2-fluorobenzyl in ) increases lipophilicity (logP 2.12 vs.
- Piperazinyl Derivatives : Substitution with piperazine at position 7 (e.g., compound 6 in ) introduces basicity and hydrogen-bonding capacity, critical for interactions with epigenetic targets like EZH2/HDACs .
Preparation Methods
Starting Materials and Key Intermediates
- Amino derivatives of pyrimidine are commonly used as starting materials.
- Benzyl halides or benzyl derivatives serve as alkylating agents.
- Sulfur sources such as thiourea or Lawesson’s reagent are used to introduce the thiol functionality.
Typical Reaction Conditions
- Solvents: Tetrahydrofuran (THF), dichloromethane (CH2Cl2), methanol (MeOH), or mixtures with water.
- Acidic or basic media depending on the step (e.g., 2N HCl for diazotization).
- Temperature range: 0 °C to room temperature or reflux conditions depending on the reaction stage.
- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiol groups.
Detailed Preparation Protocol
A representative synthetic route based on diazotization and cyclization is as follows:
Alternative Synthetic Routes
Other methods involve:
- Direct substitution reactions on preformed triazolopyrimidine cores using sulfur nucleophiles.
- Cyclization reactions using thiourea derivatives to form the 7-thiol group in situ.
- Use of Lawesson’s reagent or phosphorus pentasulfide (P4S10) to convert carbonyl groups to thiocarbonyls, facilitating thiol formation.
Research Findings on Synthesis Efficiency and Optimization
- Yields for the preparation of 3-Benzyl-3H-triazolo[4,5-d]pyrimidine-7-thiol typically range from 79% to 96%, indicating high efficiency under optimized conditions.
- Reaction monitoring by thin-layer chromatography (TLC) is crucial to avoid overreaction or decomposition.
- Purification by silica gel chromatography with a mild polar eluent system (5-10% methanol in dichloromethane) ensures removal of impurities and byproducts.
- Use of inert atmosphere during thiol introduction prevents oxidation to disulfides, preserving the thiol functionality.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Material | Amino pyrimidine derivatives |
| Key Reagents | 2N HCl, NaNO2, benzyl halide, thiourea or Lawesson’s reagent |
| Solvents | THF, water, CH2Cl2, MeOH |
| Temperature | 0 °C to room temperature |
| Atmosphere | Inert (N2 or Ar) |
| Purification | Silica gel chromatography (5-10% MeOH in CH2Cl2) |
| Yield Range | 79-96% |
| Reaction Time | 2-4 hours post diazotization |
Mechanistic Insights
- Diazotization of the amino group forms a diazonium intermediate, which undergoes cyclization to form the triazole ring fused with the pyrimidine.
- Introduction of the benzyl group occurs via nucleophilic substitution or alkylation at the 3-position.
- Thiol group formation at position 7 is achieved by sulfurization of the corresponding carbonyl or hydroxyl precursor, often via nucleophilic attack by sulfur-containing reagents.
Q & A
Q. How can researchers optimize the synthesis of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol derivatives for reproducibility?
Answer: Synthetic optimization involves:
- Stepwise functionalization : Start with benzyl chloride for triazolo-pyrimidine core formation, followed by thiolation at the 7-position (see synthesis of RG7774 derivatives in and ).
- Solvent and catalyst selection : Use polar aprotic solvents (e.g., DMF) with mild bases to avoid side reactions.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and verify purity via HPLC (>98% as in ).
Q. What spectroscopic methods are critical for confirming the structure of triazolo-pyrimidine derivatives?
Answer:
- 1H/13C NMR : Analyze aromatic protons (δ 7.31–7.41 ppm for benzyl groups) and heterocyclic carbons (e.g., δ 49.38 ppm for piperazine in ).
- HR-MS : Confirm molecular ion peaks with <2 ppm error (e.g., [M+H]+: 284.1519 vs. Calcd: 283.1433 for compound 5).
- IR Spectroscopy : Identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).
Advanced Research Questions
Q. How can computational methods guide the design of triazolo-pyrimidine derivatives with enhanced biological activity?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., hypoxanthine-guanine phosphoribosyltransferase in ).
- QSAR modeling : Correlate substituent effects (e.g., propylthio vs. tert-butyl groups in ) with activity using descriptors like logP and polar surface area.
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis.
Q. How should researchers resolve contradictions in biological activity data for triazolo-pyrimidine analogs?
Answer:
- Dose-response validation : Re-test compounds across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
- Off-target screening : Use kinase profiling panels to identify unintended interactions (e.g., with ATP-binding pockets).
- Meta-analysis : Compare datasets from independent studies (e.g., DrugBank’s pharmacological annotations in vs. experimental results in ).
Q. What experimental frameworks link triazolo-pyrimidine chemistry to broader biochemical theories?
Answer:
- Enzyme inhibition kinetics : Apply Michaelis-Menten models to study competitive/non-competitive inhibition (e.g., hypoxanthine-guanine phosphoribosyltransferase in ).
- Redox profiling : Measure thiol-disulfide exchange equilibria (critical for 7-thiol derivatives) using Ellman’s reagent.
- Theoretical alignment : Connect findings to purine metabolism or nucleotide mimicry frameworks (see and ).
Q. How can researchers design robust SAR studies for triazolo-pyrimidine derivatives?
Answer:
- Scaffold diversification : Introduce substituents at positions 3 (benzyl), 5 (alkylthio), and 7 (amine/piperazine) (–12).
- Control experiments : Include unsubstituted analogs and known inhibitors (e.g., HOAt in ) to benchmark activity.
- Data standardization : Report IC50 values with 95% confidence intervals and p-values (<0.05) for statistical rigor.
Methodological & Theoretical Considerations
Q. What are best practices for integrating synthetic chemistry with computational validation?
Answer:
- Iterative design : Use docking scores to prioritize derivatives for synthesis (e.g., RG7774 in ).
- In silico ADMET : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) with tools like SwissADME.
- Experimental validation : Cross-check computational predictions with in vitro assays (e.g., hepatic microsomal stability).
Q. How can researchers address gaps in mechanistic understanding of triazolo-pyrimidine bioactivity?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions.
- CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. knockout cell lines.
- Multi-omics integration : Combine transcriptomic/proteomic data to map downstream effects (e.g., apoptosis pathways).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
